4-Bromo-2-chloro-5-iodophenol
Description
Contextualization within Halogenated Aromatic Compounds
Halogenated aromatic compounds are a broad class of chemicals that have found widespread use in various industrial applications, including as pesticides, flame retardants, and intermediates in the synthesis of pharmaceuticals and other complex organic molecules. mdpi.comiucr.org The carbon-halogen bond is a key feature of these compounds, and its strength and reactivity are influenced by the type of halogen and its position on the aromatic ring. google.com The introduction of halogen atoms to an aromatic system can significantly alter its electronic properties, reactivity, and biological activity. acs.org
Academic Relevance of Multi-Halogenated Phenols
Multi-halogenated phenols are of particular interest to the academic community due to their unique structural features and potential applications. The presence of different halogens on the same aromatic ring, as seen in compounds like 4-Bromo-2-chloro-5-iodophenol, presents a unique synthetic challenge and offers opportunities for selective chemical modifications. scientificupdate.com Researchers are exploring the synthesis and reactivity of these compounds to develop new synthetic methodologies and to understand the influence of multiple halogen substituents on the properties of the phenol (B47542) ring. mdpi.com Furthermore, some halogenated phenols have been investigated for their biological activities, including their potential as antimicrobial agents. nih.gov The study of their interactions with biological systems is an active area of research. acs.org
Specific Research Focus on this compound
A prime example of a multi-halogenated phenol that has garnered research interest is this compound. This compound, with its three different halogen atoms—bromine, chlorine, and iodine—attached to a phenol ring, serves as a valuable intermediate in organic synthesis. google.comgoogle.com Its synthesis and characterization provide insights into the regioselectivity of halogenation reactions on substituted phenols.
A documented synthesis of this compound involves the bromination of 2-chloro-5-iodophenol (B1586210). google.comgoogle.com In a typical procedure, bromine is added dropwise to a solution of 2-chloro-5-iodophenol in acetic acid, with the reaction temperature maintained below 30 °C. google.comgoogle.com This method highlights a practical approach to selectively introduce a bromine atom into a pre-existing di-halogenated phenol.
The characterization of this compound is crucial for confirming its structure and purity. Spectroscopic techniques are invaluable in this regard. For instance, ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy can provide information about the arrangement of hydrogen atoms on the aromatic ring. google.com Mass spectrometry is another vital tool, used to determine the molecular weight of the compound and to analyze its fragmentation pattern. google.com
Below are some of the key identifiers and properties of this compound:
| Property | Value | Source |
| CAS Number | 2092799-35-2 | avantorsciences.comapolloscientific.co.uk |
| Molecular Formula | C₆H₃BrClIO | avantorsciences.com |
| Molecular Weight | 333.35 g/mol | bldpharm.com |
| Spectroscopic Data | Observed Value | Source |
| ¹H NMR (400 MHz, Chloroform-d) | δ 7.55 (d, J = 0.7 Hz, 1H), 7.53 (d, J = 0.7 Hz, 1H), 5.46 (s, 1H) | google.com |
| Mass Spectrometry (m/z) | 333.1 [M-H]⁻ | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloro-5-iodophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClIO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTGJCONBCCZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 2 Chloro 5 Iodophenol and Analogues
Regioselective Halogenation Strategies
Achieving specific substitution patterns on a phenol (B47542) ring is a central theme in the synthesis of halogenated phenolic compounds. Regioselective strategies are designed to direct incoming electrophiles to a specific position, overcoming the statistical distribution that might otherwise occur.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. organic-chemistry.orgwikipedia.org The strategy involves a "Directed Metalation Group" (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho-position. organic-chemistry.orgharvard.edu This generates a stabilized aryllithium intermediate which can then react with a variety of electrophiles to introduce a substituent with high regioselectivity. wikipedia.org
For phenols, the hydroxyl group itself is not an effective DMG. Therefore, it is first converted into a more suitable group. O-Aryl carbamates, particularly N-isopropylcarbamates, have been identified as highly effective DMGs for this purpose. researchgate.netthieme-connect.com A key innovation in this area is the in-situ N-silylation of the carbamate (B1207046). This temporary protection of the carbamate nitrogen prevents N-deprotonation and facilitates a clean ortho-lithiation at low temperatures (e.g., -78 °C). thieme-connect.comcdnsciencepub.com The resulting ortho-lithiated species can be quenched with halogenating agents (e.g., I₂, Br₂, Cl₂) to introduce a halogen atom specifically at the position ortho to the original hydroxyl group. cdnsciencepub.com The carbamate group can later be easily cleaved under mild basic conditions to regenerate the phenol. cdnsciencepub.com
Table 1: Electrophiles Used in Quenching Ortho-Lithiated O-Aryl Carbamates
| Electrophile | Introduced Group |
|---|---|
| I₂ | Iodo |
| Br₂ | Bromo |
| Cl₃CSO₂Cl | Chloro |
| Me₃SiCl | Trimethylsilyl (B98337) |
| Bu₃SnCl | Tributylstannyl |
| PhSSPh | Phenylthio |
This table summarizes various electrophiles that can be used to functionalize the aryllithium intermediate generated via DoM of protected phenols. cdnsciencepub.com
This methodology provides a reliable route to ortho-halogenated phenols, which are often difficult to obtain as major products through classical electrophilic substitution due to steric hindrance and the strong para-directing nature of the hydroxyl group. researchgate.netthieme-connect.com
Electrophilic aromatic substitution is the most fundamental reaction for functionalizing aromatic rings. britannica.com The hydroxyl group of phenol is a powerful activating group, making the aromatic ring highly nucleophilic and prone to substitution, even without a Lewis acid catalyst. byjus.comwikipedia.org However, this high reactivity often leads to a lack of selectivity and the formation of polyhalogenated products. scientificupdate.comlibretexts.org For instance, treating phenol with bromine water readily produces 2,4,6-tribromophenol (B41969) as a white precipitate. byjus.comstackexchange.com
Controlling regioselectivity in electrophilic halogenation of phenols is therefore crucial. The choice of solvent and reaction conditions plays a significant role. Reactions performed in non-polar solvents like carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃) at low temperatures tend to favor monohalogenation, yielding a mixture of ortho and para isomers. youtube.commlsu.ac.in
To enhance regioselectivity, particularly for the synthesis of specific isomers like 4-bromo-2-chlorophenol (B165030), catalytic methods have been developed. One patented process describes the bromination of 2-chlorophenol (B165306) in the presence of a trialkylamine hydrochloride or similar quaternary ammonium (B1175870) salt. google.com This method significantly enhances the formation of the desired 4-bromo-2-chlorophenol (up to 99.1% yield) while minimizing the production of the undesired 6-bromo-2-chlorophenol isomer. google.com
Table 2: Regioselective Bromination of 2-Chlorophenol
| Starting Material | Catalyst | Solvent | Product | Yield (% of theory) |
|---|---|---|---|---|
| 2-Chlorophenol | Triethylamine hydrochloride | Chlorobenzene | 4-Bromo-2-chlorophenol | 99.1 |
| 2,5-Dichlorophenol | Triethylamine hydrochloride | Chlorobenzene | 4-Bromo-2,5-dichlorophenol (B52177) | 98.0 |
Data from a patented process demonstrating high regioselectivity in the synthesis of 4-bromo-2-chlorophenols. google.com
Furthermore, novel catalyst systems have been explored to direct halogenation specifically to the ortho position. For example, a Lewis basic selenoether catalyst has been shown to effectively direct the chlorination of phenols to the ortho position using N-chlorosuccinimide (NCS) as the chlorine source. acs.org This catalytic approach provides a valuable alternative to ortho-metalation strategies. acs.org
Palladium catalysis offers versatile methods for forming carbon-halogen bonds, often under milder conditions than traditional methods. While direct Pd-catalyzed C-H halogenation of phenols is less common, multi-step sequences involving palladium are effective. One such approach involves converting phenols into aryl triflates, which are then subjected to a palladium-catalyzed reaction with a boron source like pinacolborane to form boronate esters. organic-chemistry.org These intermediates can then be halogenated to yield the corresponding aryl halide. organic-chemistry.org
More recently, palladium catalysis has been employed to achieve C-H functionalization at positions that are typically difficult to access. For instance, a method for the meta-C-H chlorination of phenols has been developed using a palladium catalyst in conjunction with a norbornene mediator. nih.gov This strategy involves an initial ortho-C-H palladation, followed by a "Catellani-type" relay that moves the palladium catalyst to the meta-position, enabling subsequent chlorination. nih.gov The identification of a specific pyridone-based ligand was crucial for the success of this transformation. nih.gov Although complex, these advanced methods demonstrate the potential of palladium catalysis to install halogens at specific sites on a phenol ring, complementing other regioselective strategies.
Multi-Step Synthesis Pathways
The synthesis of a complex molecule like 4-bromo-2-chloro-5-iodophenol, which has a specific arrangement of three different halogens, is not achievable in a single step. It necessitates a carefully planned multi-step synthesis where substituents are introduced sequentially. libretexts.orglibretexts.org
A logical approach to synthesizing this compound is the sequential introduction of the halogen atoms onto a phenol or a pre-functionalized benzene (B151609) ring. The order of introduction is critical and is governed by the directing effects of the substituents already present on the ring.
A plausible synthetic route could start with 2-chlorophenol. As established, the hydroxyl group is an ortho-, para-director, and the chloro group is a deactivating ortho-, para-director.
Bromination: Electrophilic bromination of 2-chlorophenol can be directed to the para-position relative to the hydroxyl group, yielding 4-bromo-2-chlorophenol. google.com This step can be performed with high selectivity using specific catalysts. google.com
Iodination: The resulting 4-bromo-2-chlorophenol now has a free position (C5) that is ortho to the bromine and meta to both the hydroxyl and chlorine groups. Direct iodination at this position would be challenging. However, the directing effects of the existing groups must be carefully considered. The hydroxyl group strongly activates the ortho-position (C6), while the bromo and chloro groups also direct ortho- and para-. Iodination would likely occur at the remaining activated position, C6. To achieve the desired 5-iodo substitution, an alternative strategy, such as one starting from a different precursor or utilizing DoM on a protected 4-bromo-2-chlorophenol intermediate, would likely be necessary.
This highlights the complexity of sequential halogenation, where each step must be chosen to set up the correct regiochemistry for the next. The synthesis of a related compound, 5-bromo-2-chloro-4'-ethoxydiphenylmethane, involves a multi-step pathway including Friedel-Crafts acylation, bromination, reduction, and substitution, illustrating the multi-faceted approaches required for such targets. patsnap.com
An alternative and powerful strategy for preparing highly substituted phenols involves the use of an aniline (B41778) precursor. This method circumvents the challenges of controlling regioselectivity during the direct halogenation of reactive phenols. The synthesis begins with a suitably substituted aniline, which is then converted into the target phenol.
The key transformation is the diazotization of a primary aromatic amine, followed by hydrolysis of the resulting diazonium salt. google.comresearchgate.net The process involves treating the halogenated aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid like sulfuric acid) at low temperatures (0–5 °C) to form an aryldiazonium salt. reddit.com This intermediate is often not isolated. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), and it can be displaced by a hydroxyl group by heating the aqueous solution. google.comreddit.com
Table 3: General Diazotization-Hydrolysis Reaction
| Starting Material | Reagents | Intermediate | Product |
|---|---|---|---|
| Substituted Aniline | 1. NaNO₂, H₂SO₄ (aq), 0-5°C | Aryldiazonium Salt | Substituted Phenol |
| 2. H₂O, Heat |
This table outlines the classic two-step sequence for converting an aromatic amine to a phenol.
This synthetic route is particularly advantageous for producing phenols with substitution patterns that are difficult to achieve through electrophilic substitution on phenol itself. For the synthesis of this compound, one could envision starting with 4-bromo-2-chloro-5-iodoaniline. The challenge is then shifted to the synthesis of this specific aniline precursor, but it provides a strategic alternative for accessing the final phenol product. This method avoids potential issues with over-halogenation or undesired isomer formation that can plague the direct functionalization of phenols. nih.gov
Strategic Precursor Functionalization
The synthesis of densely functionalized phenols, including polyhalogenated derivatives, often relies on the strategic functionalization of precursor molecules. This approach involves the carefully planned introduction of functional groups that direct subsequent reactions to the desired positions on the aromatic ring. The inherent directing effects of the hydroxyl group on the phenol ring (ortho- and para-directing) must be strategically managed to achieve alternative substitution patterns.
One common strategy involves the use of blocking groups to prevent reaction at the more reactive ortho and para positions, thereby forcing substitution at the meta position. Another approach is to introduce activating or deactivating groups at specific positions to modulate the reactivity of the ring and control the regioselectivity of subsequent halogenation steps. The tailored functionalization of natural phenols is a proficient tool to improve their properties and can be adapted for the synthesis of complex halogenated structures nih.gov. The development of novel benzannulation strategies also allows for the regioselective de novo synthesis of densely functionalized phenols from acyclic precursors researchgate.net.
Recent advances have focused on the direct C–H functionalization of free phenols, which offers a more atom-economical approach by avoiding the need for pre-functionalized substrates nih.gov. These methods often employ directing groups that are transiently installed on the phenolic hydroxyl group to guide the reaction to a specific C-H bond nih.gov. While challenging, the direct and selective functionalization of phenols is a powerful tool for increasing molecular complexity nih.govresearchgate.net.
Advanced Synthetic Techniques
Modern organic synthesis has seen the development of several advanced techniques that offer improved efficiency, selectivity, and sustainability for the preparation of complex molecules like this compound.
One-Pot Synthesis Approaches
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. A one-pot synthesis for a related compound, 5-bromo-2-chloro-4'-ethoxy diphenylmethane, has been developed, involving a continuous sequence of reactions including Friedel-Crafts acylation and borohydride (B1222165) reduction google.com. This suggests the feasibility of a similar approach for this compound, potentially combining sequential halogenation steps in a single pot. The key to a successful one-pot synthesis of a polyhalogenated phenol would be the careful selection of reagents and reaction conditions to ensure high selectivity at each halogenation step.
Catalyst-Mediated Halogenation
Transition metal catalysis has emerged as a powerful tool for the regioselective halogenation of arenes and phenols. Palladium-catalyzed methods, for instance, allow for the chlorination, bromination, and iodination of arene C-H bonds using N-halosuccinimides as the halogen source organic-chemistry.org. These reactions can provide products that are complementary to those obtained through traditional electrophilic aromatic substitution organic-chemistry.org. Gold(III) chloride has also been shown to effectively catalyze the halogenation of aryl boronates with N-halosuccinimides, offering mild reaction conditions and high regioselectivity organic-chemistry.org. The choice of catalyst and ligand is crucial in directing the halogenation to the desired position on the phenol ring. For example, palladium complexes with specific phosphine (B1218219) ligands have been used for the synthesis of polyphenolic ethers from phenols and halides scirp.org.
| Catalyst System | Halogen Source | Key Advantages | Reference |
|---|---|---|---|
| Palladium Complexes | N-Halosuccinimides (NCS, NBS, NIS) | High regioselectivity, complementary to EAS | organic-chemistry.org |
| Gold(III) Chloride | N-Halosuccinimides (NCS, NBS, NIS) | Mild conditions, high regioselectivity for aryl boronates | organic-chemistry.org |
| PdCl₂(dppf)CH₂Cl₂ | Aryl/Alkyl Halides | Effective for cascade cross-coupling to form polyphenolic ethers | scirp.org |
Chemo- and Regioselective Approaches using N-Halosuccinimides
N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are widely used reagents for the halogenation of aromatic compounds due to their ease of handling and predictable reactivity. The stoichiometry of the NXS reagent can be controlled to achieve mono-, di-, or tri-halogenation of phenols beilstein-journals.org. The regioselectivity of these reactions can be influenced by the solvent, catalyst, and the electronic and steric properties of the phenol substrate. For instance, the use of PEG-400 as a grinding auxiliary in mechanochemical halogenation with NXS has been shown to improve regioselectivity beilstein-journals.org. Furthermore, the combination of N-halosuccinimides with activators like PhSSiMe₃ or PhSSPh allows for the halogenation of less reactive aromatic compounds under mild conditions acs.org.
| N-Halosuccinimide | Halogen Introduced | Typical Application | Reference |
|---|---|---|---|
| N-Chlorosuccinimide (NCS) | Chlorine | Chlorination of arenes and phenols | organic-chemistry.orgacs.org |
| N-Bromosuccinimide (NBS) | Bromine | Bromination of arenes and phenols | organic-chemistry.orgbeilstein-journals.org |
| N-Iodosuccinimide (NIS) | Iodine | Iodination of arenes and phenols | organic-chemistry.org |
Green Chemistry Principles in Halogenated Phenol Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of halogenated compounds to minimize environmental impact and improve safety. This involves the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions. For the synthesis of halogenated phenols, several green approaches have been explored.
Chemical Reactivity and Transformation Mechanisms of 4 Bromo 2 Chloro 5 Iodophenol
Aromatic Substitution Reactions
Aromatic substitution reactions involve the replacement of an atom, typically hydrogen, on the aromatic ring with another substituent. The course of these reactions on 4-Bromo-2-chloro-5-iodophenol is dictated by the directing effects of the existing groups.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for benzene (B151609) and its derivatives. wikipedia.org The regioselectivity of such reactions on a polysubstituted ring like this compound depends on the combined electronic effects of all substituents. wikipedia.orglumenlearning.com The molecule has two unsubstituted positions: C3 and C6 (numbering from the hydroxyl group at C1).
The directing influence of each substituent is as follows:
Hydroxyl (-OH) group: As a strong activating group, it directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. pressbooks.pubunizin.orgopenstax.org Since the C2 and C4 positions are already substituted, the primary directing effect of the hydroxyl group is towards the C6 position.
Chloro (-Cl) group at C2: Halogens are deactivating but ortho-, para-directing. unizin.org It directs towards C3 (ortho) and C6 (para).
Bromo (-Br) group at C4: This group directs towards C3 (ortho) and C5 (ortho, blocked by iodine).
Iodo (-I) group at C5: This group directs towards C6 (ortho) and C4 (ortho, blocked by bromine).
The hydroxyl group is the most powerful activating director among the substituents, significantly enhancing the nucleophilicity of the ring, particularly at the positions ortho and para to it. lumenlearning.compressbooks.pub Therefore, electrophilic attack is overwhelmingly favored at the C6 position, which is ortho to the strongly activating hydroxyl group. The arenium ion intermediate formed by attack at C6 is significantly stabilized by resonance involving the lone pairs of the adjacent hydroxyl group. libretexts.org Attack at the C3 position is less favored as it is meta to the hydroxyl group and does not benefit from its strong resonance stabilization.
Interactive Data Table: Directing Effects of Substituents on this compound for Electrophilic Substitution
| Substituent (Position) | Type | Directing Position(s) | Favored Unsubstituted Position(s) |
| -OH (C1) | Strong Activator, o,p-Director | C2, C4, C6 | C6 |
| -Cl (C2) | Weak Deactivator, o,p-Director | C3, C6 | C3, C6 |
| -Br (C4) | Weak Deactivator, o,p-Director | C3, C5 | C3 |
| -I (C5) | Weak Deactivator, o,p-Director | C4, C6 | C6 |
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a leaving group to proceed via the addition-elimination (SNAr) mechanism. wikipedia.orgopenstax.orgmasterorganicchemistry.com The this compound ring is electron-rich due to the powerful electron-donating resonance effect of the hydroxyl group, making it generally unreactive towards nucleophiles under standard SNAr conditions.
However, alternative mechanisms can enable nucleophilic substitution on such electron-rich halophenols. One notable strategy is homolysis-enabled electronic activation. osti.gov This process involves the initial formation of a phenoxyl radical by formal homolysis of the O-H bond. The resulting neutral oxygen radical (O•) acts as an exceptionally strong electron-withdrawing group, powerfully activating the aromatic ring for nucleophilic attack and subsequent displacement of a halide. osti.gov This radical-mediated pathway could potentially facilitate the substitution of any of the three halogen atoms, with the reaction site likely influenced by the stability of the intermediate radical anion.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is particularly prominent due to its mild conditions and functional group tolerance. nih.govrsc.org
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. nih.gov The key steps are:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
For this compound, this reaction allows for the selective formation of new carbon-carbon bonds at the positions of the halogen atoms, enabling the synthesis of complex biaryl and other substituted phenol (B47542) structures.
A key feature of cross-coupling reactions on polyhalogenated substrates is the potential for site selectivity. The rate-determining step in many palladium-catalyzed couplings is the oxidative addition, and the reactivity of the carbon-halogen bond in this step follows the general trend: C-I > C-Br >> C-Cl. acs.orgresearchgate.netunistra.fr
This differential reactivity allows for the selective and sequential functionalization of this compound. By carefully controlling the reaction conditions—such as the catalyst, ligand, temperature, and reaction time—it is possible to target a specific halogen for coupling.
Iodine: The C-I bond is the most labile and will react preferentially under mild conditions, allowing for selective coupling at the C5 position.
Bromine: After the iodine has been replaced or under slightly more forcing conditions, the C-Br bond at the C4 position can be targeted for the next coupling reaction.
Chlorine: The C-Cl bond is the least reactive. Its coupling requires more specialized and highly active catalyst systems, often involving bulky, electron-rich phosphine (B1218219) ligands, and typically higher temperatures. researchgate.netacs.org
This chemoselectivity is a powerful tool, enabling the synthesis of diverse, highly substituted phenols from a single starting material. acs.orgresearchgate.net
Interactive Data Table: General Reactivity and Conditions for Selective Suzuki-Miyaura Coupling
| Halogen Target (Position) | Relative Reactivity | Typical Reaction Conditions |
| Iodine (C5) | Highest | Mild conditions (e.g., lower temperature, standard Pd catalysts like Pd(PPh₃)₄) |
| Bromine (C4) | Intermediate | Moderate conditions (e.g., slightly higher temperature, more active catalysts) |
| Chlorine (C2) | Lowest | Forcing conditions (e.g., high temperature, specialized catalysts with bulky, electron-rich ligands) |
Oxidative Transformations
Phenols exhibit distinct behavior under oxidative conditions compared to aliphatic alcohols. openstax.org The transformations for this compound can range from the formation of quinone-like structures to oxidative coupling.
The oxidation of simple phenols can yield quinones (2,5-cyclohexadiene-1,4-diones). openstax.org For this compound, oxidation could potentially lead to the formation of a substituted benzoquinone, although the reaction may be complicated by the presence of multiple halogen substituents.
Another significant reaction is oxidative coupling, where phenolic units are joined to form C-C or C-O bonds, often promoted by transition metal catalysts or enzymatic systems. wikipedia.orgcore.ac.uknih.gov This process involves the generation of phenoxy radicals, which then couple. Depending on the reaction conditions and the substitution pattern of the phenol, ortho-ortho, ortho-para, or para-para linkages can be formed. nih.gov For this compound, the unsubstituted C3 and C6 positions could potentially participate in such C-C coupling reactions, leading to the formation of biphenol or polyphenol structures. However, such reactions can sometimes be challenging to control, potentially leading to a mixture of products or polymerization. wikipedia.org Under certain photocatalytic or enzymatic conditions, oxidative processes can also lead to the degradation and dehalogenation of polyhalogenated phenols. nih.gov
Reactions with Hydroxyl Radicals (•OH)
The reaction mechanism is expected to involve the electrophilic addition of the hydroxyl radical to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. The positions of attack will be influenced by the directing effects of the existing substituents (OH, Br, Cl, I). Due to the electron-donating nature of the hydroxyl group and the halogens, the ortho and para positions relative to the hydroxyl group are activated. However, with all ortho and para positions substituted in this compound, the reaction dynamics would be complex, potentially leading to ipso-substitution or addition at the remaining meta position. Subsequent reactions of the radical adduct can lead to the formation of various degradation products, including other halogenated phenols, dihydroxybenzenes, and ultimately, ring-opened products.
Formation of Quinoid Intermediates
Quinoid intermediates are plausible in the transformation of this compound, particularly in oxidative processes. The oxidation of the parent phenol can lead to the formation of a phenoxyl radical. This radical species is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring and the oxygen atom. Subsequent one-electron oxidation of the phenoxyl radical can yield a phenoxonium ion, which can then be attacked by water to form quinone-like structures.
Photochemical Transformations in Aqueous Environments
The photochemical behavior of halogenated phenols in aqueous environments is a significant area of study due to their potential for environmental degradation under sunlight.
Photoionization Pathways
Upon absorption of sufficient UV radiation, phenolic compounds can undergo photoionization to produce a hydrated electron and a phenoxyl radical. The efficiency of this process is dependent on the excitation wavelength and the specific substituents on the aromatic ring. For this compound, the presence of heavy atoms like bromine and iodine could influence the excited state dynamics and potentially affect the quantum yield of photoionization.
Photolytic Aryl-Halogen Bond Homolysis and Heterolysis
A key photochemical transformation for aryl halides is the cleavage of the carbon-halogen (C-X) bond. This can occur through two primary mechanisms: homolysis and heterolysis.
Homolysis: Involves the symmetric cleavage of the C-X bond, resulting in the formation of an aryl radical and a halogen radical. This process is often favored for weaker C-X bonds. In the case of this compound, the C-I bond is the weakest, followed by the C-Br and C-Cl bonds, suggesting that C-I bond homolysis would be the most likely initial photochemical event researchgate.net. Studies on 4-halophenols have shown that prompt C-I bond fission is a significant process upon UV excitation researchgate.net.
Heterolysis: Involves the asymmetric cleavage of the C-X bond, leading to the formation of an aryl cation and a halide anion, or an aryl anion and a halogen cation. This pathway is generally less common for aryl halides in non-polar solvents but can be influenced by the solvent environment and the nature of the excited state.
The competition between these pathways is influenced by the excitation wavelength and the specific halogen substituent.
Degradation Mechanisms and Intermediates (e.g., Ketocarbenes)
Following the initial photolytic event, a cascade of reactions can occur, leading to various degradation products. One notable intermediate that has been observed in the photolysis of other halophenols, such as 2-bromophenol, is a ketocarbene. The formation of a ketocarbene from this compound would likely involve the initial cleavage of a C-X bond, followed by rearrangement. These ketocarbenes are highly reactive species that can undergo further reactions, such as Wolff rearrangement to form ketenes, which are then susceptible to hydrolysis.
Hydrolytic Stability and Reactions in Acidic/Basic Media
Detailed experimental studies on the hydrolytic stability of this compound are not available. However, based on the general stability of aryl halides, the carbon-halogen bonds are expected to be relatively resistant to hydrolysis under neutral conditions. The stability of these bonds generally follows the order C-Cl > C-Br > C-I.
In acidic or basic media, the reactivity may be altered. Under strongly basic conditions, nucleophilic aromatic substitution could potentially occur, where a hydroxide (B78521) ion displaces one of the halogen atoms. The ease of displacement would likely follow the order I > Br > Cl. The phenolic hydroxyl group will be deprotonated in basic solutions, forming a phenoxide ion, which can influence the electron density of the aromatic ring and its susceptibility to other reactions.
Under acidic conditions, the compound is expected to be relatively stable, although protonation of the hydroxyl group could occur, potentially influencing its photochemical behavior.
Table of Potential Reactivity of this compound
| Reaction Type | Reactant/Condition | Expected Primary Transformation | Potential Intermediates |
| Oxidation | Hydroxyl Radical (•OH) | Addition to the aromatic ring | Hydroxycyclohexadienyl radical |
| Oxidation | General Oxidants | Formation of phenoxyl radical | Phenoxyl radical, Quinoid species |
| Photolysis | UV radiation | Aryl-halogen bond cleavage | Aryl radical, Halogen radical, Ketocarbene |
| Hydrolysis | Basic (high pH) | Nucleophilic aromatic substitution | Phenoxide ion |
| Hydrolysis | Acidic/Neutral (low/mid pH) | Generally stable | - |
Reductive Dehalogenation Pathways
Reductive dehalogenation is a significant transformation pathway for polyhalogenated aromatic compounds, including this compound. This process involves the removal of halogen substituents and their replacement with hydrogen atoms, typically proceeding through a stepwise mechanism. The selectivity and sequence of halogen removal are primarily dictated by the carbon-halogen bond dissociation energies and are heavily influenced by the catalytic system employed.
Catalytic hydrodehalogenation (HDH) is a prominent and environmentally favorable method for dehalogenating haloarenes. thieme-connect.de This technique commonly utilizes noble metal catalysts, such as palladium (Pd) and rhodium (Rh), often on a support material, with a hydrogen source.
The reactivity of the carbon-halogen (C-X) bonds in aromatic compounds generally follows the order C-I > C-Br > C-Cl > C-F. gauthmath.com This trend is inversely related to the bond dissociation energy, where weaker bonds are more readily cleaved. Research on the hydrodehalogenation of closely related compounds, such as 4-chloro-2,6-diiodophenol (B102086), confirms that the C-I bond exhibits higher reactivity than the C-Cl bond. nih.gov This fundamental principle governs the sequential dehalogenation of this compound.
Table 1: Average Bond Dissociation Energies for Phenyl Halides This table illustrates the energy required to break the carbon-halogen bond in a phenyl group. The lower energy for the C-I bond indicates its higher reactivity in reductive dehalogenation reactions.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C-I | ~240 |
| C-Br | ~276 |
| C-Cl | ~328 |
| C-F | ~485 |
| Data sourced from multiple chemical handbooks and studies. libretexts.org |
Based on these principles, the reductive dehalogenation of this compound is predicted to occur in a specific sequence:
Deiodination: The initial and most rapid step is the cleavage of the C-I bond at the 5-position due to it being the weakest of the three carbon-halogen bonds. This yields the intermediate compound, 4-bromo-2-chlorophenol (B165030).
Debromination: The second step involves the removal of the bromine atom from the 4-position. The C-Br bond is significantly weaker than the C-Cl bond, making this the next favorable reaction. organic-chemistry.orgresearchgate.net The product of this step is 2-chlorophenol (B165306).
Dechlorination: The final step is the cleavage of the most robust of the three bonds, the C-Cl bond at the 2-position, to produce the fully dehalogenated product, phenol.
Detailed Research Findings
While direct studies on this compound are limited, extensive research on analogous polyhalogenated phenols provides critical insights into the reaction mechanisms and catalyst performance.
In a study on the hydrodehalogenation of 4-chloro-2,6-diiodophenol using a Pd/TiO₂ catalyst, researchers observed the preferential removal of the ortho-substituted iodine over the para-substituted chlorine, reinforcing the principle of C-I bond lability. nih.gov However, this study also highlighted a significant challenge: catalyst deactivation due to iodine poisoning. The strong adsorption of iodide ions onto the palladium surface can inhibit further catalytic activity, leading to the accumulation of intermediates (in that case, 4-chlorophenol). nih.gov
Conversely, rhodium-based catalysts have demonstrated superior performance in the complete dehalogenation of iodinated phenols. A Rh/TiO₂ catalyst was shown to effectively hydrodehalogenate 4-chloro-2,6-diiodophenol completely, showing excellent resistance to iodine poisoning. nih.gov This suggests that the choice of catalyst is crucial for driving the reaction to completion. While palladium catalysts are highly effective for debromination and dechlorination, rhodium may be more suitable for molecules containing iodine. nih.govresearchgate.net
Table 2: Predicted Stepwise Reductive Dehalogenation of this compound This table outlines the sequential removal of halogens from this compound, identifying the intermediate products at each stage of the catalytic hydrodehalogenation process.
| Step | Starting Compound | Catalyst/Conditions | Major Product | Halogen Removed |
| 1 | This compound | Pd/C or Rh/support, H₂ source | 4-Bromo-2-chlorophenol | Iodine |
| 2 | 4-Bromo-2-chlorophenol | Pd/C or Rh/support, H₂ source | 2-Chlorophenol | Bromine |
| 3 | 2-Chlorophenol | Pd/C or Rh/support, H₂ source | Phenol | Chlorine |
The reaction proceeds via a series of intermediates, with the ultimate product being phenol, assuming the reaction conditions and catalyst are sufficient to cleave the strong C-Cl bond.
Spectroscopic and Advanced Structural Elucidation of 4 Bromo 2 Chloro 5 Iodophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
NMR spectroscopy is a fundamental technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent protons (¹H) and carbon atoms (¹³C).
A ¹H NMR spectrum of 4-Bromo-2-chloro-5-iodophenol would be expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The exact chemical shifts of these protons would be influenced by the electron-withdrawing effects of the halogen substituents (Bromo, Chloro, and Iodo) and the electron-donating effect of the hydroxyl group. The proton ortho to the hydroxyl group and flanked by two halogens would likely appear at a different chemical shift compared to the proton situated between the bromo and iodo substituents. The hydroxyl proton itself would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound (Note: This is a hypothetical table as experimental data is not available.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | 7.0 - 7.5 | Doublet |
| H-6 | 7.5 - 8.0 | Doublet |
| OH | Variable | Singlet (broad) |
The ¹³C NMR spectrum of this compound would display six distinct signals, one for each carbon atom in the benzene ring, as the substitution pattern renders them chemically inequivalent. The carbon atom attached to the hydroxyl group (C-1) would be significantly deshielded and appear at a higher chemical shift. The carbons bonded to the electronegative halogens (C-2, C-4, and C-5) would also exhibit downfield shifts. The precise chemical shifts would be a cumulative result of the inductive and resonance effects of all substituents.
Table 2: Predicted ¹³C NMR Data for this compound (Note: This is a hypothetical table as experimental data is not available.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 | 150 - 160 |
| C-2 | 120 - 130 |
| C-3 | 115 - 125 |
| C-4 | 110 - 120 |
| C-5 | 90 - 100 |
| C-6 | 130 - 140 |
To definitively assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed. A COSY spectrum would show correlations between the two aromatic protons, confirming their adjacent relationship. An HSQC spectrum would correlate each proton signal to the carbon signal of the atom it is directly attached to, allowing for unambiguous assignment of the protonated carbons. Further confirmation of the quaternary carbon assignments could be achieved using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which shows correlations between protons and carbons that are two or three bonds away.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques, including IR and Raman, are instrumental in identifying the functional groups present in a molecule.
The IR spectrum of this compound would prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to hydrogen bonding. In the Raman spectrum, this vibration is typically weak.
The aromatic C-H stretching vibrations would be observed in the IR spectrum as a series of sharp bands in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic ring typically appear as a set of characteristic absorptions between 1400 and 1600 cm⁻¹. The substitution pattern on the benzene ring would influence the exact positions and intensities of these bands. The C-Br, C-Cl, and C-I stretching vibrations would be expected to appear in the fingerprint region of the IR spectrum, generally below 1000 cm⁻¹. These bands can be weak and are sometimes difficult to assign definitively. Raman spectroscopy would be a complementary technique, particularly for observing the symmetric vibrations of the aromatic ring and the carbon-halogen bonds.
Table 3: Expected Vibrational Spectroscopy Data for this compound (Note: This is a hypothetical table as experimental data is not available.)
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| O-H Stretch (Phenolic) | 3200 - 3600 (broad) | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Aromatic C-C Stretch | 1400 - 1600 | Strong |
| C-Cl Stretch | 600 - 800 | Moderate |
| C-Br Stretch | 500 - 600 | Moderate |
| C-I Stretch | 400 - 500 | Strong |
Carbon-Halogen Stretching Frequencies
Infrared (IR) spectroscopy is a powerful tool for identifying the types of chemical bonds within a molecule by measuring their vibrational frequencies. For this compound, the carbon-halogen (C-X) bonds are of particular interest. The stretching vibrations of these bonds give rise to characteristic absorption bands in the fingerprint region of the IR spectrum (below 1500 cm⁻¹).
The frequency of the C-X stretching vibration is primarily influenced by the mass of the halogen atom and the strength of the carbon-halogen bond. As the mass of the halogen increases, the vibrational frequency decreases. libretexts.orgspectroscopyonline.com Consequently, the C-Cl, C-Br, and C-I bonds in the molecule are expected to absorb at distinct, progressively lower wavenumbers.
These absorptions for aromatic halides typically appear as strong to medium intensity bands. The expected ranges for these vibrations are outlined in the table below.
Table 1: Expected Carbon-Halogen (C-X) Stretching Frequencies for this compound
| Bond | Halogen | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| C-Cl | Chlorine | 850 - 550 libretexts.orglibretexts.org |
| C-Br | Bromine | 690 - 515 libretexts.orglibretexts.org |
Note: The C-Br and C-I absorption ranges can overlap and are often found at the lower end of the standard mid-IR spectrum. libretexts.orgspectroscopyonline.com
In addition to the C-X stretches, the IR spectrum of this compound would also exhibit other characteristic bands, including a broad O-H stretching band around 3200-3550 cm⁻¹ (indicative of hydrogen bonding), C-O stretching around 1260-1800 cm⁻¹, aromatic C=C stretching in the 1400-1600 cm⁻¹ region, and aromatic C-H stretching just above 3000 cm⁻¹. orgchemboulder.compressbooks.pub
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure from fragmentation patterns. libretexts.org When this compound is analyzed by MS, it is first ionized to form a molecular ion (M⁺•), which can then break apart into smaller, charged fragments.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound. The molecular formula for this compound is C₆H₃BrClIO. Using the masses of the most abundant isotopes (¹H, ¹²C, ³⁵Cl, ⁷⁹Br, ¹²⁷I, ¹⁶O), the monoisotopic mass can be calculated.
The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions makes it a definitive tool for confirming the identity of this compound.
Fragmentation Patterns for Structural Confirmation
In the mass spectrometer, the molecular ion of this compound is energetically unstable and undergoes fragmentation. libretexts.orgchemguide.co.uk The resulting pattern of fragment ions is a unique fingerprint of the molecule's structure.
A key feature in the mass spectrum is the isotopic cluster of the molecular ion peak. Due to the natural abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), a molecule containing one of each will exhibit a characteristic pattern of peaks at M+, (M+2)+, and (M+4)+, with predictable relative intensities. This pattern provides immediate evidence for the presence of both chlorine and bromine.
The fragmentation process often involves the cleavage of the weakest bonds. The C-I bond is the weakest among the carbon-halogen bonds present, so an initial loss of an iodine radical (•I) is highly probable. Subsequent fragmentations could involve the loss of the other halogen atoms or the elimination of a carbonyl group (CO) following rearrangement.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z (for ³⁵Cl, ⁷⁹Br) | Proposed Fragment Ion | Description |
|---|---|---|
| 348 | [C₆H₃⁷⁹Br³⁵ClIO]⁺• | Molecular Ion (M⁺•) |
| 221 | [C₆H₃⁷⁹Br³⁵ClO]⁺• | Loss of •I |
| 193 | [C₅H₃⁷⁹Br³⁵Cl]⁺• | Loss of •I and CO |
| 142 | [C₆H₃³⁵ClO]⁺• | Loss of •I and •Br |
Note: The m/z values shown are for the most abundant isotopes. The actual spectrum will show clusters of peaks reflecting the isotopic distributions of Cl and Br.
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. Phenols and their derivatives typically exhibit two main absorption bands, which are derived from the π → π* transitions of the benzene ring. cdnsciencepub.com
For phenol (B47542) itself, these bands appear around 210 nm and 270 nm. cdnsciencepub.comresearchgate.net The presence of substituents on the aromatic ring alters the positions and intensities of these absorption maxima (λmax). The hydroxyl (-OH) group acts as an auxochrome, causing a shift to longer wavelengths (a bathochromic or "red" shift) due to its electron-donating nature. Halogen substituents also influence the spectrum, typically causing further red shifts.
Therefore, this compound is expected to show absorption bands at wavelengths longer than those of unsubstituted phenol. The spectrum is also sensitive to pH; in a basic solution, the deprotonation of the phenolic hydroxyl group to form the phenolate (B1203915) ion results in a significant bathochromic shift and an increase in absorption intensity. cdnsciencepub.comscispace.com
X-ray Crystallography for Solid-State Structure (if available for analogous compounds)
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov It provides definitive information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound may not be publicly available, analysis of structurally analogous compounds can provide valuable insights into its likely solid-state conformation.
For instance, crystallographic studies of other halogenated phenols reveal common structural motifs. A critical feature in the crystal lattice of phenols is the formation of intermolecular hydrogen bonds involving the hydroxyl group. The -OH group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or more complex networks that dictate the crystal packing.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol |
| Phenol |
Computational Chemistry and Theoretical Modeling of 4 Bromo 2 Chloro 5 Iodophenol
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of 4-Bromo-2-chloro-5-iodophenol. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the distribution of electrons and the energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method for studying the ground state properties of molecules due to its favorable balance between accuracy and computational cost. For a molecule like this compound, DFT calculations can elucidate its optimized geometry, electronic properties, and vibrational frequencies. doi.orgresearchgate.net
DFT studies typically involve the use of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to approximate the exchange-correlation energy. doi.org These calculations can predict bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state. The results of such calculations can be compared with experimental data, for instance from X-ray crystallography, to validate the computational model. doi.org
Furthermore, DFT can be used to calculate a range of electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they provide insights into the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key parameter that helps in understanding the chemical stability of the compound. Natural Bond Orbital (NBO) analysis can also be performed to investigate charge transfer and delocalization of charge within the molecule due to intramolecular interactions. doi.org
Table 1: Representative Ground State Properties of a Halogenated Phenol (B47542) Calculated using DFT
| Property | Calculated Value |
| Total Energy (Hartree) | -3250.1234 |
| HOMO Energy (eV) | -6.234 |
| LUMO Energy (eV) | -1.456 |
| HOMO-LUMO Gap (eV) | 4.778 |
| Dipole Moment (Debye) | 2.567 |
Note: The data in this table is illustrative and represents the type of information obtained from DFT calculations on a halogenated phenol.
Ab initio methods are quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, particularly for electron correlation effects.
For this compound, ab initio calculations can be employed to obtain a more precise description of its electronic structure and energetics. While computationally more demanding than DFT, methods like MP2 and CCSD(T) can serve as a benchmark for the results obtained from DFT. These high-level calculations are particularly useful for studying systems where electron correlation plays a significant role in determining the molecular properties.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape and dynamics of this compound.
In an MD simulation, the molecule is placed in a simulation box, often with a solvent, and its trajectory is followed over time. This allows for the exploration of different conformations and the study of their relative stabilities. For this compound, MD simulations can reveal the preferred orientation of the hydroxyl group and the dynamics of the carbon-halogen bonds.
The results of MD simulations can be analyzed to identify the most populated conformational states and the energy barriers between them. nih.gov This information is crucial for understanding how the molecule behaves in a dynamic environment and how its conformation might influence its reactivity and interactions with other molecules.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can be used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com These predictions can be a valuable tool for interpreting experimental spectra and for the structural elucidation of molecules like this compound.
The prediction of NMR chemical shifts is typically done using quantum chemical methods, such as DFT, in conjunction with a method for calculating the shielding tensors, like the Gauge-Including Atomic Orbital (GIAO) method. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).
The accuracy of predicted NMR chemical shifts is highly dependent on the computational methodology employed. mdpi.com Several factors need to be carefully considered to obtain reliable results:
Choice of Functional and Basis Set: The selection of the DFT functional and basis set can have a significant impact on the accuracy of the calculated shielding constants. It is often necessary to benchmark different combinations of functionals and basis sets against experimental data to find the most suitable level of theory.
Solvent Effects: NMR spectra are typically recorded in a solvent, and it is crucial to account for the effect of the solvent in the calculations. This can be done using implicit solvent models, such as the Polarizable Continuum Model (PCM), or by explicitly including solvent molecules in the simulation.
Relativistic Effects: For molecules containing heavy atoms like iodine, relativistic effects can become significant and may need to be included in the calculations to achieve high accuracy.
Vibrational Averaging: The calculated chemical shifts are for a static geometry, while in reality, the molecule is constantly vibrating. Taking into account the effects of vibrational averaging can improve the agreement with experimental data.
Table 2: Illustrative Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) for a Halogenated Phenol
| Carbon Atom | Experimental Shift (ppm) | Predicted Shift (ppm) | Deviation (ppm) |
| C1 | 152.1 | 153.5 | 1.4 |
| C2 | 120.3 | 121.0 | 0.7 |
| C3 | 130.5 | 130.1 | -0.4 |
| C4 | 115.8 | 116.2 | 0.4 |
| C5 | 128.9 | 129.3 | 0.4 |
| C6 | 125.4 | 124.8 | -0.6 |
Note: This table presents hypothetical data to illustrate the comparison between experimental and computationally predicted NMR chemical shifts.
Reaction Mechanism Elucidation using Computational Methods
Computational methods are a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, these methods can be used to study its reactivity in various chemical transformations.
By calculating the potential energy surface of a reaction, computational methods can identify the transition states and intermediates involved in the reaction pathway. This allows for the determination of the reaction mechanism and the calculation of activation energies and reaction rates. DFT is a commonly used method for these types of studies. dntb.gov.ua
For instance, computational methods could be used to investigate the mechanism of electrophilic aromatic substitution reactions of this compound, providing insights into the regioselectivity of the reaction. Similarly, the mechanisms of its oxidation or degradation pathways could be explored. These computational studies can provide a detailed understanding of the factors that control the reactivity of this molecule.
Analysis of Reaction Pathways (e.g., Radical Reactions)
The presence of multiple halogen atoms on the phenol ring of this compound suggests that it could participate in various reaction pathways, including radical reactions. Halogenated phenols are known to undergo reactions initiated by radicals, which can lead to a variety of products. Computational analysis would be essential to map out the potential energy surfaces for different radical-mediated pathways, identifying the most favorable routes and predicting the likely products.
Electrostatic Potential Surface Analysis and σ-Hole Interactions
The electrostatic potential surface (ESP) of a molecule provides a visual representation of the charge distribution and is a valuable tool for predicting intermolecular interactions. For this compound, the ESP would likely show regions of negative potential around the electronegative oxygen and halogen atoms, and regions of positive potential (σ-holes) along the axis of the carbon-halogen bonds.
A σ-hole is a region of positive electrostatic potential on the outer surface of a covalently bonded halogen atom, opposite to the covalent bond. These positive regions can engage in attractive non-covalent interactions with electron-rich sites, known as σ-hole interactions or, more specifically in this case, halogen bonding. The strength of the σ-hole is influenced by the polarizability of the halogen and the electron-withdrawing nature of the rest of the molecule. Given the presence of bromine, chlorine, and iodine, it is expected that this compound would exhibit significant σ-hole interactions, influencing its crystal packing and interactions with other molecules.
Table 2: Expected Properties of σ-Holes on Halogen Atoms in this compound
| Halogen Atom | Position | Expected Relative σ-Hole Magnitude |
| Iodine | 5 | Strongest |
| Bromine | 4 | Intermediate |
| Chlorine | 2 | Weakest |
This table is based on general principles of halogen bonding and is not derived from specific computational data for this compound.
Advanced Applications and Supramolecular Interactions of 4 Bromo 2 Chloro 5 Iodophenol
Role in Organic Synthesis as a Versatile Building Block
The presence of multiple, electronically distinct halogen substituents makes 4-Bromo-2-chloro-5-iodophenol a highly valuable precursor in the synthesis of complex organic molecules and diversified halogenated derivatives. The differential reactivity of the C-I, C-Br, and C-Cl bonds, along with the activating effect of the hydroxyl group, allows for selective functionalization, making it a powerful tool for constructing intricate molecular architectures.
Precursor for Complex Organic Molecules
Halogenated phenols are established intermediates in the synthesis of a wide array of bioactive compounds, including pharmaceuticals and agrochemicals. For instance, the related compound 4-bromo-2-chlorophenol (B165030) is a known metabolite of the organophosphorus pesticide profenofos (B124560) and serves as a biomarker for exposure. nih.govresearchgate.net Furthermore, 4-bromo-2,5-dichlorophenol (B52177) is a key intermediate in the production of insecticidal and acaricidal active substances, such as O,O-dimethyl-O-(4-bromo-2,5-dichlorophenyl)-thiophosphoric acid ester. google.com
While direct examples of the use of this compound in the synthesis of specific complex molecules are not extensively documented in publicly available literature, its structural features suggest significant potential. The iodine atom, being the most reactive of the halogens in cross-coupling reactions, can be selectively targeted for the introduction of new carbon-carbon or carbon-heteroatom bonds. Subsequent reactions at the bromine and chlorine positions can then be employed to further elaborate the molecular structure. This stepwise functionalization is a cornerstone of modern organic synthesis, enabling the efficient construction of complex scaffolds from a single, highly functionalized starting material. The total synthesis of bioactive natural products often relies on such strategic, multi-step approaches. nih.gov
Synthesis of Diversified Halogenated Derivatives
The inherent reactivity differences among the three halogen atoms in this compound provide a platform for the synthesis of a diverse range of other halogenated compounds. Selective dehalogenation or substitution reactions can be employed to generate phenols with different halogenation patterns, which may be difficult to access through direct halogenation of phenol (B47542) itself.
Processes for the production of various 4-bromo-2-chlorophenols have been developed, highlighting the industrial importance of this class of compounds as intermediates. google.com The ability to selectively manipulate the halogen atoms in a polyhalogenated phenol like this compound would offer a significant advantage in creating a library of halogenated derivatives for screening in drug discovery or for use in the synthesis of other target molecules. For example, a process for producing 4-bromo-2,5-dichlorophenol involves the bromination of 2,5-dichlorophenol, demonstrating the industrial relevance of controlling halogenation patterns on a phenolic ring. google.com
Materials Science Applications
The unique electronic and structural properties of polyhalogenated phenols suggest their potential for incorporation into advanced materials. The presence of heavy atoms and the potential for strong intermolecular interactions can influence the bulk properties of polymers and other materials.
Incorporation into Functional Materials (e.g., Conductive Polymers)
While the direct incorporation of this compound into conductive polymers is not yet a widely reported application, the broader class of phenolic compounds has been explored for the creation of functional polymers. Enzymatic polymerization of phenols can lead to the synthesis of polymeric antioxidants. mdpi.com Phenolic compounds can also be used as building blocks for functional materials with applications in nanotechnology and biomedicine. mdpi.comescholarship.org
The high polarizability of the iodine and bromine atoms in this compound could, in principle, be harnessed to influence the electronic properties of a polymer matrix. However, the insulating nature of the phenolic backbone would likely require copolymerization with conducting monomers to achieve significant conductivity.
Development of Advanced Polymer Matrices
Polyhalogenated compounds, including brominated phenols, are utilized as flame retardants in various polymer systems. nih.gov The incorporation of this compound into a polymer matrix could potentially enhance its fire-resistant properties. Furthermore, the ability of the molecule to form strong and directional intermolecular interactions, such as halogen and hydrogen bonds, could be exploited to create highly ordered or cross-linked polymer networks with tailored mechanical and thermal properties. Natural phenol polymers are already being explored for applications in food packaging and tissue engineering. nih.gov
Halogen Bonding Interactions
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). This interaction is highly directional and its strength increases with the polarizability of the halogen atom (I > Br > Cl). The presence of three different halogens on the this compound ring, in addition to the hydrogen-bond-donating hydroxyl group, creates a rich landscape for supramolecular assembly.
Given the hierarchy of halogen bond donor strength, the iodine atom in this compound would be the most potent halogen bond donor, followed by bromine and then chlorine. This would likely lead to a highly directional and predictable supramolecular assembly in the solid state. The interplay between the strong O-H···O hydrogen bonds, which are typically the dominant interaction in phenols, and the various possible halogen bonds (I···O, Br···O, Cl···O, I···N, etc.) would result in complex and potentially novel supramolecular architectures. nih.gov The formation of such well-defined supramolecular structures is of great interest in the field of crystal engineering and the design of materials with specific properties. researchgate.netnih.gov
Characterization of Halogen Bond Donors and Acceptors
In the context of supramolecular chemistry, halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). The potential for a molecule to act as a halogen bond donor is characterized by the presence of a "sigma-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond.
For this compound, a detailed characterization of its capabilities as a halogen bond donor or acceptor would require computational modeling to map its molecular electrostatic potential surface and identify the magnitude of the sigma-holes on its bromine, chlorine, and iodine atoms. Experimental characterization would involve co-crystallization with various halogen bond acceptors and subsequent analysis of the resulting crystal structures to measure bond lengths and angles. Currently, specific computational or experimental studies characterizing this compound in this manner are not present in the available scientific literature.
Influence of Substituent Effects on Halogen Bond Strength and Directionality
The strength and directionality of halogen bonds are significantly influenced by the substituents on the molecule acting as the halogen bond donor. Electron-withdrawing groups tend to enhance the positive character of the sigma-hole, thereby strengthening the subsequent halogen bond. Conversely, electron-donating groups can diminish the sigma-hole and weaken the interaction. The position of these substituents relative to the halogen atom also plays a crucial role in the bond's directionality and strength. rsc.org
A systematic study of this compound would analyze how the hydroxyl (-OH) group and the other halogen atoms (Br, Cl, I) mutually influence each other's ability to form halogen bonds. For instance, the electronegativity and position of the chlorine and bromine atoms would modulate the sigma-hole on the iodine atom, which is typically the strongest halogen bond donor among the three. Research quantifying these substituent effects for this compound through experimental binding studies or theoretical calculations has not been reported.
Table 1: General Influence of Substituent Type on Halogen Bond Strength
| Substituent Type | Effect on Sigma-Hole | Expected Halogen Bond Strength |
|---|---|---|
| Electron-Withdrawing | Increases positive potential | Stronger |
Crystal Engineering and Design of Supramolecular Architectures
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Halogen bonding is a powerful tool in crystal engineering for the construction of predictable and robust supramolecular architectures, such as chains, sheets, or three-dimensional networks.
The design of supramolecular structures using this compound would involve leveraging its multiple potential halogen bond donor sites (I, Br, Cl) and its hydrogen bond donor/acceptor hydroxyl group. The interplay between these different interactions could lead to complex and potentially useful solid-state assemblies. However, the successful design of such architectures requires detailed knowledge of the compound's crystal packing, which is not available as no crystallographic studies for this compound have been published.
Molecular Recognition Studies
Molecular recognition involves the specific binding of a guest molecule to a complementary host molecule. This process is fundamental to many areas of chemistry and biology.
Interactions in Host-Guest Chemistry
Host-guest chemistry focuses on the design of host molecules that can selectively bind guest molecules through non-covalent interactions. Halogenated phenols can be incorporated into larger host structures or act as guests themselves, with halogen bonds contributing to the binding affinity and selectivity.
An investigation into the host-guest chemistry of this compound would involve studying its interactions with various host molecules, such as cyclodextrins or calixarenes, to determine binding constants and elucidate the specific intermolecular forces responsible for complex formation. There are currently no published studies detailing the use or investigation of this compound in the context of host-guest chemistry.
Environmental Chemistry and Degradation Mechanisms of 4 Bromo 2 Chloro 5 Iodophenol
Formation Pathways in Environmental Contexts (e.g., Disinfection Byproducts)
Halogenated phenols are a known class of disinfection byproducts (DBPs) formed during water treatment processes like chlorination or chloramination. ca.govresearchgate.net The formation of mixed halogenated compounds such as 4-Bromo-2-chloro-5-iodophenol is plausible in source waters containing natural organic matter (NOM), particularly phenolic precursors, along with bromide and iodide ions. The disinfectants, such as chlorine, can oxidize bromide and iodide to form reactive bromine and iodine species (e.g., hypobromous acid and hypoiodous acid). researchgate.netacs.org These reactive species, along with the primary disinfectant (e.g., hypochlorous acid), can then react with phenolic compounds present in the water through electrophilic substitution to form a variety of halogenated phenols. acs.org
The disinfection of water containing phenol (B47542) and mixed halides (bromide, iodide) can lead to a complex mixture of DBPs. While specific studies detailing the byproducts formed concurrently with this compound are not extensively documented, research on related compounds provides insight. For instance, during the chloramination of water with high bromide levels, numerous polar brominated DBPs have been identified, including 2,4,6-tribromoresorcinol (B147546) and 2,6-dibromo-4-nitrophenol. ca.gov Similarly, the chlorination of saline sewage effluents, rich in bromide, has been shown to produce brominated DBPs such as bromomaleic acid, 5-bromosalicylic acid, and 2,4,6-tribromophenol (B41969). researchgate.net
The formation of iodinated DBPs (I-DBPs) is attributed mainly to the reaction of hypoiodous acid (HOI) with aromatic compounds like phenols. acs.org Given these precedents, the formation of this compound would likely be accompanied by a suite of other mono-, di-, and tri-halogenated phenols, with varying combinations of chlorine, bromine, and iodine atoms substituted on the aromatic ring. The specific assemblage of byproducts would be contingent on the relative concentrations of halides and the reaction conditions.
The formation of halogenated phenols, including multi-substituted compounds like this compound, in aqueous systems is governed by several key factors.
Precursor Concentration : The presence and concentration of natural organic matter, specifically phenolic moieties, are primary determinants for the formation of halogenated phenols.
Halide Concentration : The concentration of bromide and iodide in the source water is critical. Higher concentrations of these halides increase the likelihood of forming brominated and iodinated DBPs. The presence of bromide can facilitate rapid bromination pathways, leading to higher-brominated phenols. researchgate.net
Disinfectant Type and Dose : The choice of disinfectant (e.g., chlorine vs. chloramine) and its dosage significantly impacts DBP formation. Chloramination, for example, is considered milder than chlorination and may favor the accumulation of polar intermediate brominated DBPs. ca.gov In contrast, high chlorine doses can lead to lower concentrations of some intermediate odorous bromophenols by oxidizing them further. researchgate.net
pH : The pH of the water affects the speciation of both the disinfectants (e.g., HOCl/OCl⁻ and HOBr/OBr⁻) and the phenolic precursors (phenol/phenolate). The phenolate (B1203915) ion is generally more reactive towards electrophilic halogenation than the undissociated phenol. researchgate.net
Temperature and Reaction Time : As with most chemical reactions, temperature and the contact time between the disinfectant and precursors influence the rate and extent of DBP formation.
Table 1: Key Factors Influencing the Formation of Halogenated Phenols in Water Disinfection
| Factor | Influence on Formation | Reference |
|---|---|---|
| Precursor Concentration | Higher concentrations of phenolic compounds in source water increase the potential for forming halogenated derivatives. | researchgate.net |
| Halide Concentration | Elevated levels of bromide and iodide ions promote the formation of brominated and iodinated byproducts, respectively. | researchgate.netacs.org |
| Disinfectant Type | Chloramination may favor the accumulation of certain polar brominated DBPs compared to chlorination. | ca.gov |
| Disinfectant Dose | High chlorine doses may reduce concentrations of some intermediate halophenols through further oxidation. | researchgate.net |
| pH | Affects the chemical forms of both disinfectants and precursors, influencing reaction rates; phenolate ions are highly reactive. | researchgate.net |
Abiotic Degradation Pathways in Environmental Compartments
Once formed, this compound can undergo various abiotic degradation processes in the environment, which determine its persistence and fate.
Photodegradation, or photolysis, is a primary mechanism for the transformation of many organic pollutants in sunlit surface waters. researchgate.net This process can occur through two main pathways:
Direct Photolysis : The compound itself absorbs solar radiation, leading to its chemical breakdown. Aromatic compounds with halogen and hydroxyl groups, such as this compound, can absorb UV light, potentially leading to the cleavage of carbon-halogen bonds. The C-I bond is generally the most susceptible to photolysis, followed by C-Br and C-Cl bonds, suggesting that deiodination would be a likely initial photodegradation step.
Indirect Photolysis : The degradation is initiated by reactive species present in the water, such as hydroxyl radicals (•OH), which are themselves generated by the absorption of sunlight by other substances like dissolved organic matter (DOM) or nitrate (B79036) ions. researchgate.net
The rate of photodegradation is influenced by factors such as the intensity of solar irradiation, water depth and clarity, and the concentration of photosensitizing substances within the water body. researchgate.net
Advanced Oxidation Processes (AOPs) are water treatment technologies that rely on the generation of highly reactive radicals, most commonly the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants. AOPs include processes like ozonation (O₃), UV/H₂O₂, and Fenton reactions.
Sulfate radical-based AOPs (SR-AOPs) have also been investigated for the degradation of halogenated phenols. Studies on the degradation of 4-bromo-2-chlorophenol (B165030) (BCP) using a Co/PMS (cobalt/peroxymonosulfate) system showed that the compound could be efficiently degraded. researchgate.net However, the process did not necessarily lead to complete mineralization. Instead, BCP was transformed into a series of new halogenated intermediates. researchgate.net The presence of other ions, such as chloride, can influence the degradation kinetics and byproduct formation pathways. researchgate.net It is expected that this compound would also be susceptible to degradation by AOPs, likely proceeding through sequential oxidation and dehalogenation steps.
Biotic Transformation Pathways
Microbial degradation is a key process in the natural attenuation of halogenated aromatic compounds. Microorganisms have evolved diverse metabolic pathways to utilize these compounds as sources of carbon and energy or to detoxify them through co-metabolism. The degradation of chlorophenols, for instance, has been extensively studied, with pathways involving initial hydroxylation to form chlorocatechols, followed by ring cleavage. Both aerobic and anaerobic metabolic routes have been identified for various chlorophenols. Under anaerobic conditions, reductive dechlorination can occur, where halogens are removed and replaced by hydrogen atoms.
Enzymes, both intracellular and extracellular, play a crucial role in the transformation of environmental contaminants. Laccases, a class of multi-copper containing oxidoreductases, have shown potential in the degradation of a wide range of phenolic compounds, including halogenated phenols. nih.gov These enzymes catalyze the oxidation of phenols, leading to the formation of reactive phenoxy radicals, which can then undergo polymerization and precipitation, or in some cases, dehalogenation. The process of enzymatic dehalogenation is of significant interest for bioremediation, as it can reduce the toxicity of halogenated organic compounds.
Specific research on the enzymatic transformation of this compound, particularly through laccase-catalyzed dehalogenation, is not available in the current body of scientific literature. Studies on other polyhalogenated phenols, such as pentachlorophenol (B1679276) and pentabromophenol, have demonstrated the potential for enzymatic treatment to reduce their toxicity through dehalogenation. researchgate.netnih.gov Flavin-dependent dehalogenases are another class of enzymes known to catalyze the removal of halogens from aromatic compounds. nih.gov However, the substrate specificity of these enzymes and their activity towards a tri-halogenated phenol like this compound remains an uninvestigated area.
Environmental Transport and Distribution Modeling
Understanding the transport and distribution of this compound in the environment is essential for predicting its potential impact. Environmental fate and transport models are valuable tools for this purpose, integrating the physical and chemical properties of a compound with environmental parameters to simulate its movement between air, water, soil, and sediment. nih.govwiley.comescholarship.org These models often require input data such as vapor pressure, water solubility, Henry's Law constant, and soil/sediment adsorption coefficients.
For this compound, specific environmental transport and distribution modeling studies have not been identified. The development of such models would be contingent on the experimental determination of its key physicochemical properties.
Volatilization is the process by which a chemical transfers from a liquid or solid phase to the gas phase. The tendency of a chemical to volatilize from water is described by its Henry's Law constant. epa.gov Compounds with high Henry's Law constants are more likely to partition into the atmosphere and undergo long-range transport. For halogenated phenols, volatilization is influenced by factors such as the degree and type of halogenation, as well as environmental conditions like temperature and pH.
There is no experimentally determined Henry's Law constant available for this compound in the reviewed literature. For a related compound, 4-bromophenol, the Henry's Law constant is reported to be 1.51 x 10⁻⁷ atm-m³/mol, which suggests it is essentially nonvolatile from water surfaces. nih.gov Given the higher molecular weight and likely lower vapor pressure of this compound, it is also expected to have a low volatility.
Table 1: Physicochemical Properties Relevant to Volatilization
| Compound | Henry's Law Constant (atm-m³/mol) | Vapor Pressure (mm Hg) |
|---|---|---|
| This compound | Data not available | Data not available |
The adsorption of organic compounds to soil and sediment is a key process that affects their mobility and bioavailability in the environment. ecetoc.org The organic carbon-water (B12546825) partition coefficient (Koc) is a commonly used parameter to quantify the extent of adsorption. researchgate.net A high Koc value indicates a strong tendency for a chemical to bind to organic matter, reducing its concentration in the aqueous phase and limiting its transport.
Specific data on the adsorption of this compound to organic matter and sediments, including its Koc value, are not available in the scientific literature. For the related compound 4-bromophenol, an estimated Koc of 610 suggests low mobility in soil. nih.gov The adsorption of halogenated phenols is influenced by the hydrophobicity of the molecule and the nature of the soil or sediment. researchgate.net Generally, an increase in halogenation leads to greater hydrophobicity and stronger adsorption.
Table 2: Soil Adsorption Data
| Compound | log Koc | Mobility in Soil |
|---|---|---|
| This compound | Data not available | Data not available |
Analytical Methodologies for Environmental Monitoring
The detection and quantification of this compound in environmental samples such as water, soil, and sediment are crucial for assessing its occurrence and persistence. A variety of analytical techniques are available for the analysis of halogenated organic compounds.
While no standardized methods have been specifically developed and validated for this compound in environmental matrices, common analytical approaches for similar compounds would likely be applicable. These methods typically involve sample extraction, followed by chromatographic separation and detection.
For the analysis of a related compound, 4-Bromo-2-chlorophenol, methods such as gas chromatography with a flame ionization detector (GC-FID) or high-performance liquid chromatography (HPLC) have been reported. guidechem.comsielc.com Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of organic contaminants in complex environmental samples. nih.gov For instance, GC-MS has been used to identify 4-bromo-2-chlorophenol in melons. nih.gov
The general workflow for analyzing this compound in an environmental sample would likely include:
Extraction: Using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound from the sample matrix.
Derivatization: In some cases, derivatization may be necessary to improve the volatility or chromatographic behavior of the analyte.
Chromatographic Separation: Utilizing gas chromatography (GC) or high-performance liquid chromatography (HPLC) to separate the target compound from other components in the extract.
Detection: Employing sensitive and selective detectors such as an electron capture detector (ECD) or a mass spectrometer (MS) for identification and quantification.
Table 3: Potential Analytical Techniques for this compound
| Technique | Detector | Application for Related Compounds |
|---|---|---|
| Gas Chromatography (GC) | Flame Ionization Detector (FID) | Quantification of 4-Bromo-2-chlorophenol guidechem.com |
| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Detection of halogenated compounds guidechem.com |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Identification of 4-Bromo-2-chlorophenol in fruit nih.gov |
GC-MS and HPLC Techniques for Trace Analysis
The analysis of this compound at trace levels in environmental samples presents analytical challenges due to its complex structure and the potential for matrix interferences. Both GC-MS and HPLC offer the requisite sensitivity and selectivity for this purpose, though the optimal choice of technique may depend on the specific sample matrix and the analytical objectives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile organic compounds, including halogenated phenols. For compounds like this compound, which are amenable to gas chromatography, GC-MS provides excellent separation and definitive identification based on mass spectra.
Derivatization: To improve the volatility and chromatographic behavior of phenolic compounds, a derivatization step is often employed prior to GC-MS analysis. This typically involves converting the polar hydroxyl group into a less polar ether or ester. Common derivatizing agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which forms a trimethylsilyl (B98337) derivative. While some phenols can be analyzed directly, derivatization can lead to sharper peaks and lower detection limits.
Instrumentation and Conditions: A typical GC-MS system for the analysis of halogenated phenols would consist of a gas chromatograph equipped with a capillary column, coupled to a mass spectrometer. The choice of capillary column is critical for achieving good separation. A low-polarity stationary phase, such as one comparable to 5% diphenyl/95% dimethyl polysiloxane, is often suitable for the analysis of a wide range of phenolic compounds. The mass spectrometer is typically operated in electron ionization (EI) mode, which provides characteristic fragmentation patterns useful for compound identification. For enhanced sensitivity and selectivity, especially in complex matrices, selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) can be utilized.
A study on the analysis of various chlorophenolics in water utilized a triple quadrupole GC-MS system, which allowed for the development of a reliable and robust method for trace and ultra-trace level analysis thermofisher.com. The optimized GC conditions resulted in a run time of 25 minutes, with a high-stability GC column providing excellent peak shapes and resolution thermofisher.com. While this study did not specifically include this compound, the methodology is indicative of the approaches that would be applicable.
Table 1: Illustrative GC-MS Conditions for Halogenated Phenol Analysis (based on similar compounds)
| Parameter | Condition |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injector Temperature | 250-280 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Analyzer | Quadrupole or Ion Trap |
| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that is particularly well-suited for the analysis of polar, high molecular weight, or thermally labile compounds that are not easily analyzed by GC. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.
Instrumentation and Conditions: In RP-HPLC, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of a mixture of compounds with varying polarities.
Detection: A variety of detectors can be coupled with HPLC for the analysis of halogenated phenols. A Diode Array Detector (DAD) or a UV-Vis detector can be used for quantification, though their selectivity may be limited in complex samples. For more definitive identification and lower detection limits, a mass spectrometer is the preferred detector. HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity, making it a powerful tool for trace analysis in environmental matrices. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization sources used in HPLC-MS for phenolic compounds.
A study on the analysis of bromophenols in aqueous samples utilized solid-phase extraction followed by HPLC-MS/MS with an ESI source for identification and quantification nih.gov. This method achieved low detection limits, in the ng/L range, for a variety of brominated phenols in river and seawater nih.gov.
Table 2: Illustrative HPLC-MS/MS Conditions for Halogenated Phenol Analysis (based on similar compounds)
| Parameter | Condition |
|---|---|
| HPLC Column | C18 reversed-phase, 150 mm x 2.1 mm, 3.5 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | Start at 30% B, increase to 95% B over 15 min, hold for 5 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| MS Ionization Mode | Electrospray Ionization (ESI) in negative ion mode |
| MS Analyzer | Triple Quadrupole |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Sample Preparation and Extraction Methods
The successful trace analysis of this compound from environmental samples is highly dependent on the efficiency of the sample preparation and extraction methods. The primary goals of these steps are to isolate the target analyte from the sample matrix, concentrate it to a level suitable for detection, and remove interfering substances.
Liquid Samples (e.g., Water)
For aqueous samples, common extraction techniques for halogenated phenols include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE): LLE is a traditional method that involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. The pH of the water sample is typically adjusted to an acidic value (e.g., pH 2) to ensure that the phenolic compounds are in their non-ionized form, which enhances their extraction into the organic solvent. Common solvents for extracting phenols include dichloromethane (B109758) and diethyl ether. After extraction, the solvent is evaporated and the residue is reconstituted in a suitable solvent for analysis. While effective, LLE can be time-consuming and requires large volumes of organic solvents nih.gov.
Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE due to its lower solvent consumption, higher sample throughput, and potential for automation. For phenolic compounds, reversed-phase SPE cartridges (e.g., C18 or polymeric sorbents) are commonly used. The aqueous sample is passed through the cartridge, and the analytes are adsorbed onto the sorbent material. After washing the cartridge to remove interferences, the analytes are eluted with a small volume of an organic solvent. The eluate can then be concentrated and analyzed. A study on the determination of environmental phenols in human urine employed SPE on a C18 cartridge following enzymatic deconjugation dphen1.com.
Solid Samples (e.g., Soil, Sediment)
The extraction of halogenated phenols from solid matrices is more complex due to the strong interactions between the analytes and the sample matrix.
Soxhlet Extraction: This is a classical and exhaustive extraction technique where the solid sample is placed in a thimble and continuously extracted with a refluxing solvent over several hours. While efficient, it is a slow process and requires large volumes of solvent nih.gov.
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): PLE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. This technique significantly reduces extraction times and solvent consumption compared to Soxhlet extraction.
Ultrasonic Extraction (Sonication): In this method, the sample is mixed with an extraction solvent and subjected to ultrasonic waves. The cavitation produced by the ultrasound disrupts the sample matrix and enhances the extraction of the analytes into the solvent.
Following extraction from solid samples, a cleanup step is often necessary to remove co-extracted interfering compounds before instrumental analysis. Common cleanup techniques include gel permeation chromatography (GPC) and adsorption chromatography using materials like silica (B1680970) gel or Florisil.
Table 3: Overview of Sample Preparation and Extraction Methods for Halogenated Phenols
| Sample Matrix | Extraction Method | Key Principles and Considerations |
|---|---|---|
| Liquid (e.g., Water) | Liquid-Liquid Extraction (LLE) | Partitioning between aqueous and immiscible organic phases. Requires pH adjustment to suppress ionization of phenols. |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent followed by elution. Reduced solvent usage and potential for automation. | |
| Solid (e.g., Soil, Sediment) | Soxhlet Extraction | Continuous extraction with a refluxing solvent. Time and solvent intensive. |
| Pressurized Liquid Extraction (PLE) | Uses elevated temperature and pressure for faster and more efficient extraction. | |
| Ultrasonic Extraction | Uses ultrasonic waves to enhance extraction into a solvent. |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
While methods for the synthesis of 4-Bromo-2-chloro-5-iodophenol exist, such as the bromination of 2-chloro-5-iodophenol (B1586210) in acetic acid, there is considerable scope for the development of more sustainable and efficient synthetic strategies. google.comgoogleapis.com Future research should focus on "green chemistry" principles to minimize hazardous waste and improve atom economy. chemistryjournals.netfigshare.com
Key areas for investigation include:
Catalytic Halogenation: Exploring selective, catalyst-driven halogenation reactions could provide more controlled and environmentally friendly routes. This could involve the use of solid-supported catalysts or biocatalytic approaches to enhance selectivity and reduce the need for stoichiometric reagents.
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer improved safety, efficiency, and scalability compared to traditional batch methods.
Renewable Feedstocks: Investigating synthetic pathways that utilize renewable starting materials, potentially derived from lignin (B12514952) or other bio-based sources, would align with the growing demand for sustainable chemical production. researchgate.net
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic Halogenation | High selectivity, reduced waste, catalyst recyclability. | Development of novel metal-based or organocatalysts. |
| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reactor design and reaction conditions. |
| Biocatalysis | High specificity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering for selective halogenation. |
| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. | Lignin valorization and conversion to phenolic precursors. researchgate.net |
In-Depth Mechanistic Investigations of Complex Transformations
The distinct electronic and steric properties imparted by the three different halogens on the phenol (B47542) ring make this compound an ideal candidate for detailed mechanistic studies of complex chemical transformations. Understanding the intricate reaction pathways is crucial for controlling product selectivity and developing new synthetic applications.
Future mechanistic investigations should target:
Electrophilic Aromatic Substitution: A thorough examination of the kinetics and regioselectivity of further electrophilic substitution reactions on the this compound ring would provide valuable insights into the directing effects of the existing halogen substituents. libretexts.org This includes studying the formation of sigma complexes and the influence of solvent and catalyst on the reaction outcome. libretexts.org
Halogen Dance Reactions: The presence of iodine makes the molecule susceptible to "halogen dance" rearrangements under specific basic conditions. Investigating the mechanism of such isomerizations could lead to novel synthetic routes to other polyhalogenated phenols.
Photochemical Transformations: Exploring the photochemistry of this compound could uncover unique degradation pathways or opportunities for light-induced functionalization.
Exploration of New Catalytic Systems for Functionalization
The C-H bonds and halogen atoms on the this compound ring represent valuable handles for further molecular diversification through catalytic C-H functionalization and cross-coupling reactions. nih.govacs.org The development of novel catalytic systems is paramount to selectively activate and modify these positions.
Promising research avenues include:
Site-Selective C-H Functionalization: Designing catalysts that can selectively activate a specific C-H bond on the aromatic ring would enable the direct introduction of new functional groups without the need for pre-functionalization. nih.gov This could involve transition metal catalysts, such as ruthenium or palladium, potentially in combination with photoredox catalysis. nih.govd-nb.info
Orthogonal Cross-Coupling Reactions: The differential reactivity of the C-Br, C-Cl, and C-I bonds could be exploited to perform sequential and selective cross-coupling reactions. Research should focus on developing catalytic systems that can discriminate between the different halogens, allowing for the stepwise introduction of various substituents.
Photocatalysis: The use of visible-light photocatalysis offers a mild and sustainable approach to activate the molecule for various transformations, including alkylation and arylation reactions. researchgate.net
Advanced Computational Methodologies for Predictive Modeling
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, thereby guiding experimental efforts. academicdirect.org Advanced computational methodologies can provide a deeper understanding of its electronic structure, reaction mechanisms, and potential biological or environmental effects.
Future computational studies should focus on:
Density Functional Theory (DFT) Calculations: High-level DFT calculations can be employed to predict spectroscopic properties, bond dissociation energies, and reaction pathways. This can aid in the interpretation of experimental data and the design of new reactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the toxicity and other biological activities of this compound and related compounds. nih.gov This involves correlating molecular descriptors with experimental data to build predictive models that can be used for virtual screening and risk assessment. nih.gov
Reaction Dynamics Simulations: Molecular dynamics simulations can provide insights into the detailed mechanisms of reactions involving this compound, including the role of solvent molecules and the dynamics of bond formation and cleavage.
Design of Next-Generation Materials Utilizing Unique Properties
The high halogen content and phenolic nature of this compound suggest its potential as a building block for novel functional materials. Research in this area could lead to the development of materials with unique and valuable properties.
Areas for exploration include:
Flame Retardants: Halogenated compounds are known for their flame-retardant properties. thepharmajournal.com Investigating the incorporation of this compound into polymer backbones or as an additive could lead to the development of new, effective flame-retardant materials. researchgate.netfrontiersin.org Research into non-halogenated alternatives is also an important area of sustainable materials science. turi.orggoogle.com
Polymer Synthesis: The phenolic hydroxyl group and the halogen atoms can be utilized as reactive sites for polymerization reactions. This could lead to the synthesis of novel polymers with tailored thermal, mechanical, and optical properties.
Organic Electronics: The electronic properties of the aromatic ring, modulated by the halogen substituents, could be harnessed in the design of new materials for organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Comprehensive Environmental Assessment Methodologies
Given the presence of multiple halogens, a thorough understanding of the environmental fate and potential toxicity of this compound is crucial. The widespread use of halogenated aromatic compounds has raised environmental concerns, necessitating comprehensive assessment methodologies. nih.gov
Future research should address:
Biodegradation Pathways: Investigating the microbial degradation of this compound is essential to determine its persistence in the environment. nih.gov Identifying the microorganisms and enzymatic pathways responsible for its breakdown can inform bioremediation strategies. nih.govfrontiersin.orgacademicjournals.org
Ecotoxicity Studies: Comprehensive ecotoxicity testing on various organisms is needed to assess the potential environmental risks associated with this compound. This includes determining its acute and chronic toxicity, as well as its potential for bioaccumulation.
Analytical Method Development: The development of sensitive and selective analytical methods for the detection and quantification of this compound in environmental matrices (water, soil, air) is necessary for effective monitoring and risk assessment.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route to 4-bromo-2-chloro-5-iodophenol, particularly regarding substituent positioning?
- Methodology :
- Stepwise Halogenation : Sequential halogenation must account for directing effects. The phenolic -OH group is a strong ortho/para director. Introduce iodine first (via electrophilic iodination) at the para position to -OH, followed by bromination and chlorination at meta positions relative to iodine. Use regioselective catalysts (e.g., FeCl₃ for chlorination) and controlled temperatures to minimize side reactions.
- Protection/Deprotection : Protect the phenol group (e.g., as a methyl ether) to prevent unwanted oxidation during halogenation. Deprotect using BBr₃ in dichloromethane post-synthesis .
- Validation : Monitor reaction progress via TLC and HPLC, comparing retention times with intermediates reported in analogous halogenated phenol syntheses .
Q. Which purification techniques are most effective for isolating this compound, especially when dealing with polyhalogenated byproducts?
- Methodology :
- Column Chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate 9:1 to 7:3) to separate halogenated isomers. High halogen content increases polarity, requiring slower gradients for resolution.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on differential solubility of the target compound versus byproducts. Confirm purity via melting point consistency (literature comparison) and ¹H NMR absence of extraneous peaks .
Q. How can spectroscopic methods (NMR, MS) confirm the structure of this compound?
- Methodology :
- ¹H NMR : The phenolic proton appears as a singlet (δ ~9–10 ppm). Coupling between adjacent halogen substituents (e.g., Cl and Br) may split aromatic protons into doublets (J ~2–3 Hz).
- Mass Spectrometry : Expect a molecular ion peak at m/z 320–322 (C₆H₃BrClIO, isotopic pattern reflects Br, Cl, and I contributions). Fragmentation peaks (e.g., loss of I or Br) should align with halogen dissociation pathways .
Advanced Research Questions
Q. How can SHELX software refine the crystal structure of this compound, particularly addressing heavy-atom effects?
- Methodology :
- Data Collection : Use high-resolution synchrotron X-ray diffraction (λ = 0.7–1.0 Å) to mitigate absorption errors from iodine.
- SHELXL Refinement : Apply anisotropic displacement parameters for Br, Cl, and I. Use restraints for thermal motion of overlapping atoms. Validate via R-factor convergence (<5%) and Hirshfeld surface analysis for intermolecular interactions .
Q. What coordination modes are observed when this compound acts as a ligand in vanadium(V) complexes, and how are these confirmed experimentally?
- Methodology :
- Synthesis : React the phenol with VO(acac)₂ in methanol under inert conditions. Monitor ligand exchange via UV-Vis (shift in d-d transitions).
- X-ray Crystallography : Identify µ-O bridging or chelation via bond lengths (V–O ~1.8–2.0 Å). Compare with reported vanadium-phenolate structures .
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound across studies?
- Methodology :
- Purity Analysis : Use DSC (differential scanning calorimetry) to detect eutectic impurities. Compare with elemental analysis (C/H/N ratios).
- Isomer Identification : Employ NOESY NMR to rule out rotational isomers (e.g., hindered rotation due to bulky halogens). Computational DFT studies (e.g., Gaussian) can predict thermodynamically stable conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
